![molecular formula C11H14F3NO B13972562 (R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
(R)-1-[3-(trifluoromethoxy)phenyl]butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[3-(trifluoromethoxy)phenyl]butylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[3-(trifluoromethoxy)phenyl]butylamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-1-phenylbutylamine with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production of ®-1-[3-(trifluoromethoxy)phenyl]butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-[3-(trifluoromethoxy)phenyl]butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-1-[3-(trifluoromethoxy)phenyl]butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-[3-(trifluoromethoxy)phenyl]butylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-phenylbutylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
®-1-[3-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-[3-(trifluoromethoxy)phenyl]butylamine imparts unique electronic and steric properties, making it distinct from its analogs. This group can enhance the compound’s stability, lipophilicity, and binding affinity, contributing to its potential in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14F3NO |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
(1R)-1-[3-(trifluoromethoxy)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7,10H,2,4,15H2,1H3/t10-/m1/s1 |
Clé InChI |
FTHLHQNYFGXHBU-SNVBAGLBSA-N |
SMILES isomérique |
CCC[C@H](C1=CC(=CC=C1)OC(F)(F)F)N |
SMILES canonique |
CCCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




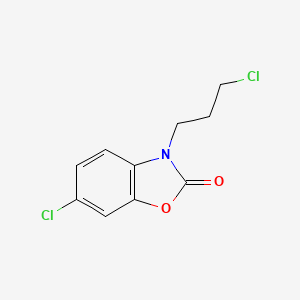
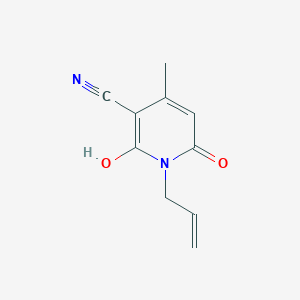
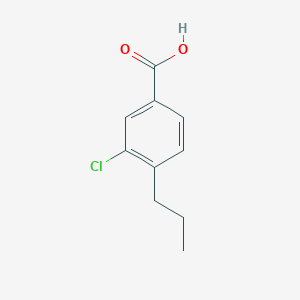


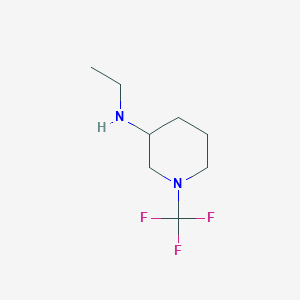

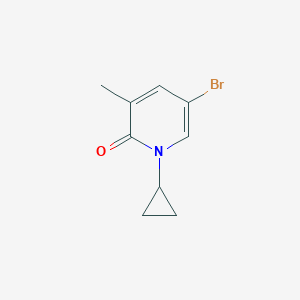
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)

![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)

